molecular formula C21H20N4O2S B5762463 ETHYL 2-AMINO-1-(2-(PHENYLTHIO)ETHYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE

ETHYL 2-AMINO-1-(2-(PHENYLTHIO)ETHYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE

Cat. No.: B5762463
M. Wt: 392.5 g/mol
InChI Key: KQRVJPRJXAVEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-AMINO-1-(2-(PHENYLTHIO)ETHYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-1-(2-(PHENYLTHIO)ETHYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl cyanoacetate, 4-chlorobenzaldehyde, and piperidine in ethanolic solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-AMINO-1-(2-(PHENYLTHIO)ETHYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the phenylthio group.

    Reduction: This reaction can affect the quinoxaline core.

    Substitution: This reaction can occur at the amino or ethyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

ETHYL 2-AMINO-1-(2-(PHENYLTHIO)ETHYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action for ETHYL 2-AMINO-1-(2-(PHENYLTHIO)ETHYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular interactions are still under investigation, but they likely involve binding to active sites and altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-AMINO-1-(2-(PHENYLTHIO)ETHYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its pyrroloquinoxaline core. This structure provides distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

IUPAC Name

ethyl 2-amino-1-(2-phenylsulfanylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-2-27-21(26)17-18-20(24-16-11-7-6-10-15(16)23-18)25(19(17)22)12-13-28-14-8-4-3-5-9-14/h3-11H,2,12-13,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRVJPRJXAVEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCSC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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